molecular formula C17H27BFNO2 B2939124 4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester CAS No. 2377606-38-5

4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester

Cat. No.: B2939124
CAS No.: 2377606-38-5
M. Wt: 307.22
InChI Key: AWJPYMJCXLMPMM-UHFFFAOYSA-N
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Description

4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a boronic acid group, a fluorine atom, and a diethylamino group, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-fluorophenylboronic acid with diethylamine in the presence of pinacol. The reaction typically involves the use of a catalyst, such as palladium, and a suitable solvent, like dichloromethane or toluene, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.

  • Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as Grignard reagents, organolithium compounds, and amines can be used for substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Borates: Resulting from the further oxidation of boronic esters.

  • Substituted Derivatives: Various functionalized derivatives can be obtained through substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to form stable boronic esters and borates.

Biology: In biological research, 4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester is employed in the study of enzyme inhibitors and the development of diagnostic tools. Its unique structure allows for selective binding to biological targets, making it a valuable tool in drug discovery.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a promising candidate for the development of novel drugs.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of various chemicals, including polymers and coatings. Its versatility and reactivity make it an important reagent in industrial processes.

Mechanism of Action

The mechanism by which 4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing for selective binding to biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit enzymes by forming stable complexes with their active sites.

  • Proteins: It can bind to specific proteins, altering their function and activity.

  • Pathways: The interaction with molecular targets can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents can exhibit similar reactivity and applications.

  • Fluorinated Compounds: Compounds containing fluorine atoms in different positions can have varying biological activities.

  • Diethylamino Compounds: Other compounds with diethylamino groups can show similar binding properties and reactivity.

Uniqueness: 4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester stands out due to its specific combination of functional groups, which allows for unique interactions with biological targets and versatile applications in chemical synthesis.

Properties

IUPAC Name

N-ethyl-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BFNO2/c1-7-20(8-2)12-13-9-10-14(11-15(13)19)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJPYMJCXLMPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN(CC)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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